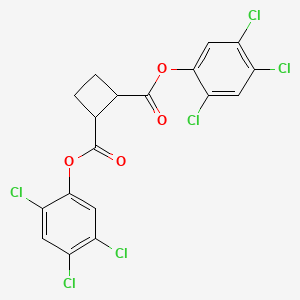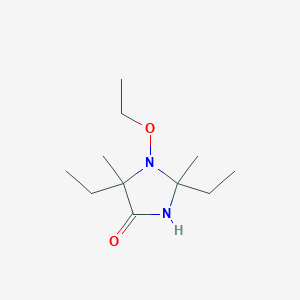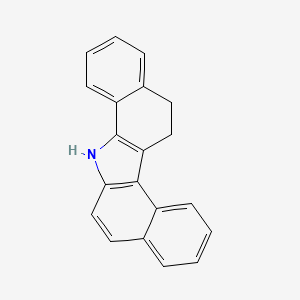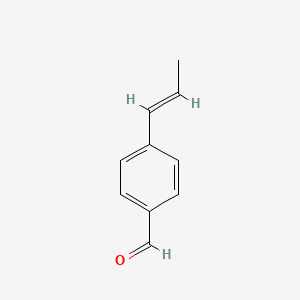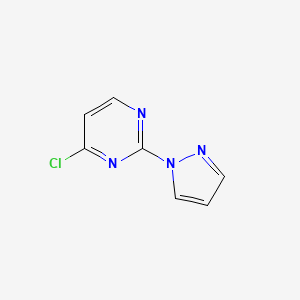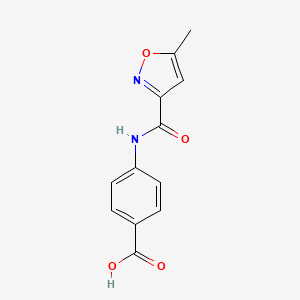![molecular formula C13H12N2O4 B13943680 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid CAS No. 32692-32-3](/img/structure/B13943680.png)
1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Vorbereitungsmethoden
The synthesis of 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the core pyridazino[1,2-b]phthalazine structure.
Oxidation: The intermediate compound is then subjected to oxidation to introduce the dioxo functional groups at positions 6 and 11.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators for specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.
Wirkmechanismus
The mechanism by which 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid can be compared with similar compounds such as:
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione: This compound also contains a dioxo functional group and a fused ring structure but differs in its specific ring system and substituents.
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxalines: These compounds share a similar hexahydro structure but differ in the specific arrangement of rings and functional groups.
The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32692-32-3 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
6,11-dioxo-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11-8-4-1-2-5-9(8)12(17)15-10(13(18)19)6-3-7-14(11)15/h1-2,4-5,10H,3,6-7H2,(H,18,19) |
InChI-Schlüssel |
XYFGNHDTLKLWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N2C(=O)C3=CC=CC=C3C(=O)N2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
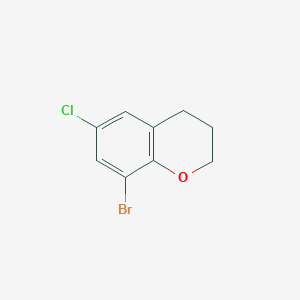
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
